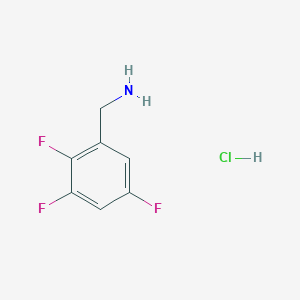

(2,3,5-Trifluorophenyl)methanamine hydrochloride

Description

(2,3,5-Trifluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine derivative in which the phenyl ring is substituted with fluorine atoms at the 2-, 3-, and 5-positions. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Fluorinated aromatic amines are widely used as intermediates in drug development due to their ability to modulate lipophilicity, metabolic stability, and bioavailability . The trifluorinated substitution pattern introduces strong electron-withdrawing effects, which can influence the compound’s electronic properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

(2,3,5-trifluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKAOGFUJFHAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Trifluorophenyl Derivatives

- The trifluorophenyl moiety can be introduced via coupling reactions involving trifluoronitrobenzene derivatives and diethyl malonate, followed by reduction and fluorination steps to yield trifluorophenylacetaldehyde or acetic acid intermediates.

- These intermediates are then aminated by reaction with methanamine under mild conditions, often in tetrahydrofuran, to form the target amine.

Reaction Optimization

- Solvent choice is critical: tetrahydrofuran is preferred for its ability to dissolve both aromatic intermediates and amines, facilitating the nucleophilic substitution.

- Temperature control (0–80°C) allows for selective amination without side reactions.

- Reaction time varies from 1 to several hours to ensure complete conversion.

- Use of methanamine hydrochloride directly can simplify the salt formation step, avoiding separate acid addition.

Comparative Table of Preparation Methods

Notes on Industrial and Laboratory Scale Preparation

- Industrial methods favor routes starting from readily available and inexpensive trifluoronitrobenzene derivatives due to cost and availability.

- Mild reaction conditions and high regioselectivity reduce by-products and purification steps.

- Formation of the hydrochloride salt is typically done in situ to improve product crystallinity and handling safety.

- The presence of trifluoromethyl groups enhances the chemical stability of the amine, making it suitable for pharmaceutical intermediate use.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with acyl chlorides or alkyl halides to form amides or secondary amines, respectively. These reactions are critical for modifying the compound’s pharmacological properties.

| Reagent | Conditions | Product | Key Notes | Reference |

|---|---|---|---|---|

| Acetyl chloride | Base (e.g., pyridine) | N-Acetyl derivative | Amide formation at room temperature | |

| Methyl iodide | Polar aprotic solvent | N-Methyl secondary amine | Alkylation requires mild heating | |

| Benzoyl chloride | DCM, 0–5°C | N-Benzoylated compound | High regioselectivity observed |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to fluorine substituents) undergoes nitration and sulfonation at activated positions.

| Reagent | Conditions | Product | Positional Selectivity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro derivative | Para to amine group | |

| H₂SO₄/SO₃ | Reflux | 4-Sulfo derivative | Directed by fluorine groups |

Oxidation and Reduction

The methylene-linked amine group can be oxidized to a carboxylic acid, while nitro intermediates are reduced to amines.

| Reaction Type | Reagent/Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | (2,3,5-Trifluorophenyl)acetic acid | Requires prolonged heating | |

| Catalytic hydrogenation | H₂, Pd/C, ethanol | Reduced intermediates | High conversion efficiency |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures.

Coordination Chemistry

The amine group acts as a ligand in metal complexes, enhancing catalytic activity in hydrogenation and coupling reactions.

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl groups reduce electron density on the aromatic ring, directing electrophiles to the para position relative to the amine.

-

Steric Influence : Bulky substituents on the phenyl ring limit accessibility to the amine group, affecting reaction rates in alkylation.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine in acylation.

Comparative Reactivity with Analogues

The substitution pattern of fluorine atoms significantly alters reactivity compared to isomers like (2,4,6-trifluorophenyl)methanamine hydrochloride .

| Compound | Nitration Position | Alkylation Rate | Reference |

|---|---|---|---|

| (2,3,5-Trifluorophenyl)methanamine | Para | Moderate | |

| (2,4,6-Trifluorophenyl)methanamine | Ortho | Slow |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2,3,5-Trifluorophenyl)methanamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl substitution pattern enhances its reactivity and stability, making it valuable for creating various derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to nitroso or nitro compounds | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms primary amines or alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Amines, thiols, alkoxides |

Biological Research

Biochemical Probes

The compound is investigated as a biochemical probe for studying enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore various biochemical pathways.

Therapeutic Potential

Research has also focused on its potential therapeutic applications. It has been explored as a precursor for drug development targeting diseases such as Alzheimer's and diabetes. For instance, studies have shown that derivatives of this compound exhibit significant antidiabetic activities in animal models .

Medical Applications

Drug Development

this compound has been synthesized into various drug candidates aimed at treating conditions like hyperglycemia. A notable example is the synthesis of 3-amino-4-(2,4,5-trifluorophenyl)butyrate which demonstrated significant hypoglycemic effects in mice .

Case Study: Antidiabetic Activity

In a study involving the synthesis of menthyl 3-amino-4-(2,4,5-trifluorophenyl)butyrate, it was found that this compound exhibited notable hypoglycemic effects at doses lower than traditional medications like metformin .

Industrial Applications

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Table 2: Comparison of Trifluorophenyl Methanamines

| Compound Name | Unique Features |

|---|---|

| (2,3,5-Trifluorophenyl)methanamine | Specific trifluoromethyl substitution |

| (2,3,4-Trifluorophenyl)methanamine | Different substitution pattern |

| (3,4,5-Trifluorophenyl)methanamine | Varies in reactivity and stability |

Mechanism of Action

The mechanism of action of (2,3,5-Trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

*LogP values estimated via computational tools (e.g., XLogP3).

Key Observations:

Fluorine vs.

Hydroxyl vs. Fluorine Substitution : Dopamine HCl () exhibits high polarity (LogP ~0.2) due to its 3,4-dihydroxyphenyl group, making it suitable for hydrophilic environments, whereas the trifluorophenyl derivative’s lipophilicity favors membrane permeability .

Methoxy vs. Fluorine Substitution : The trimethoxyphenyl compound () has electron-donating methoxy groups, increasing resonance stability but reducing metabolic resistance compared to fluorinated analogs .

Research and Application Insights

- Pharmaceutical Relevance : The trifluorophenyl group’s electron-withdrawing nature may enhance binding to enzymes or receptors requiring electron-deficient aromatic systems, as seen in kinase inhibitors or serotonin receptor modulators.

- Metabolic Stability : Fluorination typically reduces oxidative metabolism, as observed in 3-fluoro Deschloroketamine HCl (), which retains structural integrity in vivo .

Biological Activity

(2,3,5-Trifluorophenyl)methanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C7H6F3N·HCl. The presence of three fluorine atoms on the phenyl ring significantly enhances its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets. The trifluoromethyl group contributes to stronger interactions through hydrogen and halogen bonding, facilitating its pharmacological effects.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The trifluoromethyl substituents enhance binding affinity and selectivity towards certain molecular targets, leading to modulation of various biochemical pathways. Notably, the compound has shown potential in inhibiting key enzymes involved in metabolic processes.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties:

- Acetylcholinesterase (AChE) Inhibition : The compound has been studied for its ability to inhibit AChE, an enzyme critical in neurotransmission. In vitro studies demonstrate an IC50 value of approximately 36.05 µM for AChE inhibition .

- Pim Kinases Inhibition : It has shown potential as a selective inhibitor of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. Inhibition studies reveal that compounds with similar structures can significantly reduce autophosphorylation levels in cancer cell lines .

2. Antidiabetic Activity

In a study focusing on antidiabetic effects, this compound was combined with other compounds to create a multi-target drug candidate. This new molecule demonstrated significant hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg.

3. Antimicrobial Properties

Derivatives of this compound have exhibited notable antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group enhances this activity compared to non-fluorinated analogs.

4. Cytotoxicity Studies

In vitro studies on various cancer cell lines have shown that this compound can induce cytotoxic effects at specific concentrations. For instance, it exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.